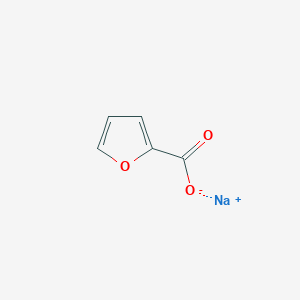
Thallium-205
Vue d'ensemble
Description
Thallium-205, is a stable isotope of the element thallium. Thallium is a soft, malleable metal with a bluish-gray hue that tarnishes upon exposure to air. It has an atomic number of 81 and is represented by the symbol Tl. This compound is one of the two stable isotopes of thallium, the other being thallium-203. This compound has a mass number of 205, which means it contains 124 neutrons and 81 protons in its nucleus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thallium-205 can be obtained through the reduction of thallium compounds such as thallium(I) sulfate or thallium(I) chloride. The reduction process typically involves the use of reducing agents like zinc or iron under acidic conditions. For example, thallium(I) sulfate can be reduced using zinc in the presence of sulfuric acid to yield metallic thallium.
Industrial Production Methods: Industrially, thallium is primarily obtained as a byproduct during the refining of heavy metal sulfide ores, particularly those of zinc and lead. The thallium-containing residues are processed to extract thallium, which is then purified to obtain this compound. The purification process often involves electrolysis or chemical precipitation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Thallium-205 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: Thallium can be oxidized to form thallium(I) oxide (Tl2O) or thallium(III) oxide (Tl2O3). For example, thallium metal reacts with oxygen to form thallium(I) oxide: [ 4 \text{Tl} + \text{O}_2 \rightarrow 2 \text{Tl}_2\text{O} ]
-
Reduction: Thallium(III) compounds can be reduced to thallium(I) compounds using reducing agents like sulfur dioxide or hydrogen sulfide.
-
Substitution: Thallium can undergo substitution reactions where it replaces other metals in compounds. For instance, thallium can replace potassium in potassium chloride to form thallium chloride.
Common Reagents and Conditions: Common reagents used in thallium reactions include sulfuric acid, hydrochloric acid, sulfur dioxide, and hydrogen sulfide. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products: The major products formed from thallium reactions include thallium(I) oxide, thallium(III) oxide, thallium chloride, and thallium sulfate .
Applications De Recherche Scientifique
Thallium-205 has numerous applications in scientific research across various fields:
-
Chemistry: Thallium isotopes are used in geochemical studies to trace pollution sources and understand redox conditions in different environmental systems. They are also employed in studying the behavior of heavy metals in geochemical interactions .
-
Biology: Thallium isotopes are used as tracers to study biological processes and the movement of heavy metals within organisms. They help in understanding the uptake and distribution of metals in plants and animals.
-
Medicine: this compound is used in cardiovascular imaging to detect heart diseases. Thallium compounds are also utilized in cancer detection and treatment .
-
Industry: Thallium is used in the manufacturing of high-temperature superconductors, low-melting special glasses, and semiconductor materials for selenium rectifiers. It is also employed in the production of low-temperature thermometers and photocells .
Mécanisme D'action
Thallium exerts its effects by interfering with various biological processes. It compromises mitochondrial energy production by inhibiting enzymes such as pyruvate dehydrogenase and succinate dehydrogenase. Thallium also affects complexes I, II, and IV of the electron transport chain, leading to decreased ATP synthesis. This disruption in energy production can cause cellular damage and toxicity .
Comparaison Avec Des Composés Similaires
Thallium-205 can be compared with other heavy metal isotopes such as lead-205, mercury-205, and bismuth-209.
-
Lead-205: Like this compound, lead-205 is a stable isotope used in geochemical studies. lead has different chemical properties and applications compared to thallium.
-
Mercury-205: Mercury-205 is another heavy metal isotope with applications in environmental and geochemical research. Mercury’s toxicity and behavior in the environment differ significantly from thallium.
-
Bismuth-209: Bismuth-209 is a stable isotope used in various industrial applications. Bismuth has a lower toxicity compared to thallium and is used in pharmaceuticals and cosmetics.
This compound is unique due to its specific applications in cardiovascular imaging and its role as a tracer in geochemical studies .
Propriétés
IUPAC Name |
thallium-205 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Tl/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVIYDNLLOSFOA-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Tl] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[205Tl] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Tl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317869 | |
| Record name | Thallium-205 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.97443 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14280-49-0 | |
| Record name | Thallium-205 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14280-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thallium-205 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate](/img/structure/B1258354.png)
![8-[5-(5-Amino-2,4-dimethoxyphenyl)-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1258361.png)


![4-[(Methylsulfonyl)amino]-N-[(4-phenylpiperazin-2-yl)methyl]benzamide hydrochloride](/img/structure/B1258365.png)






